![molecular formula C24H23N3O B444060 (3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone](/img/structure/B444060.png)
(3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a quinoline moiety attached to an isopropylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common approach is the alkylation of pyrazoles with bromomethyl derivatives in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often require careful control of temperature and reaction time to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters and purification techniques is crucial to meet industrial standards.
化学反応の分析
Types of Reactions
(3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or quinoline rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the pyrazole or quinoline rings.
科学的研究の応用
(3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The pyrazole and quinoline moieties can bind to metal ions, forming coordination complexes that exhibit catalytic activity . Additionally, the compound can interact with enzymes and receptors in biological systems, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(3,5-dimethylpyrazol-1-yl)methylbenzene: A related compound with similar pyrazole substitution but different aromatic ring structure.
(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine: Another pyrazole derivative with different functional groups and applications.
Uniqueness
(3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone is unique due to its combination of pyrazole and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C24H23N3O |
|---|---|
分子量 |
369.5g/mol |
IUPAC名 |
(3,5-dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C24H23N3O/c1-15(2)18-9-11-19(12-10-18)23-14-21(20-7-5-6-8-22(20)25-23)24(28)27-17(4)13-16(3)26-27/h5-15H,1-4H3 |
InChIキー |
YENVFVMNGKKKLA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)C)C |
正規SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


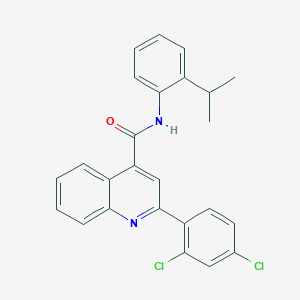
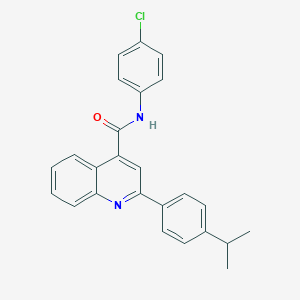
![N-[4-(1-hydroxyethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443979.png)
![3-bromo-5-(5-bromo-2-furyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443980.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B443981.png)
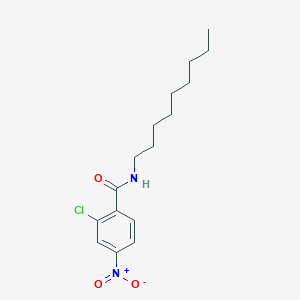
![5-(4-bromophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443985.png)
![Isopropyl 2-[(2,6-difluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B443986.png)
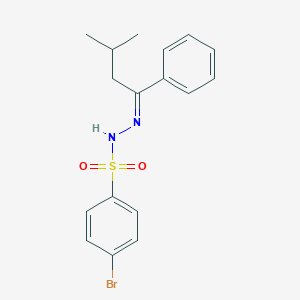


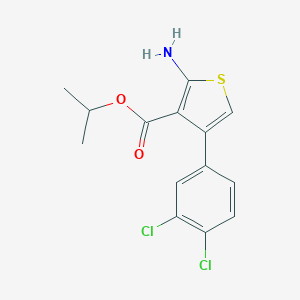
![5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443995.png)
![3-({4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B443997.png)
